molecular formula C9H15O4- B14388277 (2R)-2-(Methoxycarbonyl)-2-methylhexanoate CAS No. 88253-96-7

(2R)-2-(Methoxycarbonyl)-2-methylhexanoate

Cat. No.: B14388277
CAS No.: 88253-96-7
M. Wt: 187.21 g/mol
InChI Key: IMRWVSSSILYGAW-SECBINFHSA-M
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Description

(2R)-2-(Methoxycarbonyl)-2-methylhexanoate is an organic compound with a specific stereochemistry, indicated by the (2R) configuration. This compound is characterized by the presence of a methoxycarbonyl group and a methyl group attached to a hexanoate backbone. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Methoxycarbonyl)-2-methylhexanoate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Sulfuric acid or hydrochloric acid

    Temperature: Reflux conditions

    Solvent: Methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Methoxycarbonyl)-2-methylhexanoate undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the methoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: (2R)-2-Methylhexanoic acid

    Reduction: (2R)-2-Methylhexanol

    Substitution: Various substituted hexanoates depending on the nucleophile used.

Scientific Research Applications

(2R)-2-(Methoxycarbonyl)-2-methylhexanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(Methoxycarbonyl)-2-methylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic catalysis or receptor-mediated processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(Methoxycarbonyl)-2-phenylacetic acid
  • (2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid

Uniqueness

(2R)-2-(Methoxycarbonyl)-2-methylhexanoate is unique due to its specific stereochemistry and the presence of both a methoxycarbonyl group and a methyl group on a hexanoate backbone. This combination of functional groups and stereochemistry imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

88253-96-7

Molecular Formula

C9H15O4-

Molecular Weight

187.21 g/mol

IUPAC Name

(2R)-2-methoxycarbonyl-2-methylhexanoate

InChI

InChI=1S/C9H16O4/c1-4-5-6-9(2,7(10)11)8(12)13-3/h4-6H2,1-3H3,(H,10,11)/p-1/t9-/m1/s1

InChI Key

IMRWVSSSILYGAW-SECBINFHSA-M

Isomeric SMILES

CCCC[C@](C)(C(=O)[O-])C(=O)OC

Canonical SMILES

CCCCC(C)(C(=O)[O-])C(=O)OC

Origin of Product

United States

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